3-[1-(Trifluoromethyl)vinyl]benzaldehyde
Description
Significance of Fluorine in Organic Molecules for Advanced Synthetic Methodologies
The introduction of fluorine into organic molecules imparts profound changes to their physical, chemical, and biological properties. researchgate.net Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet with drastically different electronic consequences. sigmaaldrich.comnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of a molecule by preventing enzymatic degradation at the site of fluorination. nih.govlookchem.com This is a highly desirable trait in the design of pharmaceuticals and agrochemicals, contributing to increased bioavailability and efficacy. organic-chemistry.orgchemicalbook.com
Furthermore, the incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, can significantly alter a molecule's lipophilicity, conformational preferences, and binding affinities to biological targets. sigmaaldrich.comchemicalbook.com These modifications are crucial for optimizing the performance of active compounds. innospk.com The unique properties imparted by fluorine have spurred the development of novel synthetic methods to selectively introduce this element, making fluorinated compounds integral to modern medicinal chemistry and materials science. researchgate.netrsc.org
Overview of Benzaldehyde Derivatives as Versatile Intermediates in Organic Synthesis
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, prized for their versatility and reactivity. nih.govsigmaaldrich.com The aldehyde functional group is a reactive handle that participates in a wide array of chemical transformations, including nucleophilic additions, condensations (such as aldol (B89426) and Knoevenagel), Wittig reactions, and reductions to form alcohols or amines via reductive amination. sigmaaldrich.comchemicalbook.com This reactivity makes benzaldehydes key starting materials for the synthesis of a diverse range of more complex molecules. chemicalbook.com
Functionalized benzaldehydes are used to construct a variety of important chemical structures, including pharmaceuticals, fragrances, and polymers. chemicalbook.comrsc.org For instance, they are precursors to chalcones, stilbenes, and various heterocyclic systems. innospk.com The ability to introduce substituents onto the benzene (B151609) ring allows for the fine-tuning of the electronic and steric properties of the resulting products. nih.gov The synthesis of functionalized benzaldehydes can be achieved through various methods, including the oxidation of corresponding benzyl (B1604629) alcohols or the reduction of benzoic acid derivatives. sigmaaldrich.com
Unique Reactivity Profile and Synthetic Utility of Trifluoromethylated Vinyl Moieties
The trifluoromethylated vinyl group is a valuable synthon in modern organic chemistry, offering unique reactivity patterns. α-Trifluoromethyl alkenes, for example, are versatile intermediates that can undergo a variety of transformations. The strong electron-withdrawing nature of the trifluoromethyl group polarizes the double bond, influencing its reactivity in addition and cycloaddition reactions. researchgate.net
These moieties are often introduced into molecules to leverage the beneficial properties of the trifluoromethyl group. nih.gov Synthetic methods to construct molecules containing trifluoromethylated vinyl groups include Wittig-type reactions, cross-coupling reactions, and the functionalization of trifluoromethyl-containing precursors. organic-chemistry.org For instance, trifluoromethyl alkenes can be used in transition metal-catalyzed reactions to build complex fluorinated scaffolds. The development of methods for the stereoselective synthesis of trifluoromethylated alkenes is an active area of research, as the geometry of the double bond can be critical for the biological activity of the final product.
Contextualizing 3-[1-(Trifluoromethyl)vinyl]benzaldehyde within Modern Synthetic Chemistry
The compound this compound integrates the key features discussed above: a reactive aldehyde on a benzene ring and an electron-withdrawing trifluoromethylvinyl group. This bifunctional nature makes it a highly promising building block for the synthesis of complex, fluorinated molecules. While specific, detailed research on this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through established modern synthetic protocols. A plausible route involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between 3-formylphenylboronic acid and a suitable 1-(trifluoromethyl)vinyl electrophile, like 1-(trifluoromethyl)vinyl bromide. nih.gov
The reactivity of this compound would be dictated by its two functional groups. The aldehyde can undergo standard transformations to introduce further complexity, while the trifluoromethylvinyl group can participate in addition reactions or serve as a handle for further functionalization. This positions the molecule as a valuable intermediate for creating libraries of novel compounds for screening in drug discovery and materials science.
Below are tables detailing the general properties of the parent compound, 3-(Trifluoromethyl)benzaldehyde, which provide a basis for the expected characteristics of its vinyl derivative, and a list of the chemical compounds mentioned in this article.
Table 1: Physical and Chemical Properties of 3-(Trifluoromethyl)benzaldehyde
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C8H5F3O | sigmaaldrich.comrsc.org |
| Molecular Weight | 174.12 g/mol | sigmaaldrich.comrsc.org |
| Appearance | Colorless to light yellow liquid | rsc.org |
| Density | 1.301 g/mL at 25 °C | sigmaaldrich.comrsc.org |
| Boiling Point | 83-86 °C at 30 mmHg | sigmaaldrich.cominnospk.comrsc.org |
| Refractive Index | n20/D 1.465 | sigmaaldrich.cominnospk.comrsc.org |
| CAS Number | 454-89-7 | sigmaaldrich.cominnospk.com |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Fluorine |
| Benzaldehyde |
| 1-(Trifluoromethyl)vinyl bromide |
| 3-Formylphenylboronic acid |
| 3-(Trifluoromethyl)benzaldehyde |
| Chalcones |
| Stilbenes |
| Benzyl alcohols |
Structure
3D Structure
Properties
Molecular Formula |
C10H7F3O |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
3-(3,3,3-trifluoroprop-1-en-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O/c1-7(10(11,12)13)9-4-2-3-8(5-9)6-14/h2-6H,1H2 |
InChI Key |
SEXYVXCGMJESEA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC(=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Trifluoromethyl Vinyl Benzaldehyde and Analogous Structures
Strategies for Introducing the Trifluoromethyl Group
The incorporation of a trifluoromethyl group into organic molecules is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties it imparts, such as enhanced metabolic stability and lipophilicity. Various methods have been developed for this purpose, broadly categorized into electrophilic, nucleophilic, radical, and catalytic approaches.
Electrophilic Trifluoromethylation Approaches
Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. These methods are particularly useful for the trifluoromethylation of electron-rich species like arenes, alkenes, and enolates. A variety of shelf-stable electrophilic trifluoromethylating reagents have been developed, overcoming the challenges associated with the high reactivity and instability of early reagents. beilstein-journals.orgnih.gov
Pioneering work by Yagupolskii and co-workers led to the development of S-(trifluoromethyl)diarylsulfonium salts as effective electrophilic trifluoromethylating agents. beilstein-journals.orgnih.gov Subsequently, other highly effective reagents have been introduced, including those developed by Umemoto, Togni, and Shibata, many of which are now commercially available. beilstein-journals.orgnih.govchem-station.com Hypervalent iodine(III)-CF3 reagents, such as Togni's reagents, are mild and suitable for the trifluoromethylation of a wide range of nucleophiles, including carbon- and heteroatom-centered ones. beilstein-journals.orgnih.gov The synthesis of these reagents often involves a formal umpolung, where a nucleophilic CF3 source like trimethyl(trifluoromethyl)silane (TMSCF3) is used to introduce the trifluoromethyl group onto the iodine atom. beilstein-journals.orgnih.gov
The reaction mechanism for electrophilic trifluoromethylation can be complex and may involve either a polar substitution pathway or a single electron transfer (SET) process, depending on the reagent and substrate. wikipedia.org
Table 1: Examples of Electrophilic Trifluoromethylating Reagents
| Reagent Type | Specific Example(s) |
| Sulfonium Salts | S-(trifluoromethyl)diarylsulfonium salts, Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) beilstein-journals.orgnih.govchem-station.com |
| Hypervalent Iodine(III) Reagents | Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) beilstein-journals.orgnih.govacs.org |
| Selenonium and Telluronium Salts | Se-(trifluoromethyl)dibenzoselenophenium salts, Te-(trifluoromethyl)dibenzotellurophenium salts researchgate.net |
| Sulfoximinium Salts | Shibata's reagents (S-trifluoromethyl sulfoximinium salts) researchgate.net |
Nucleophilic Trifluoromethylation Approaches
Nucleophilic trifluoromethylation utilizes reagents that deliver a trifluoromethyl anion (CF3-) equivalent to an electrophilic substrate, such as a carbonyl compound. The primary challenge in this approach is the inherent instability of the CF3- anion, which readily decomposes to difluorocarbene and a fluoride ion. acs.org
The most widely used reagent for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as Ruppert's reagent. nih.govwikipedia.orgacs.org This reagent requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethylating species. wikipedia.orgacs.org Fluoroform (HCF3), an environmentally benign and inexpensive gas, has also been explored as a source for the CF3- anion. Deprotonation of fluoroform with a strong base in a suitable solvent like DMF can generate a stabilized CF3- anion equivalent that can be used for the trifluoromethylation of carbonyl compounds. acs.orgorganic-chemistry.org
These methods provide a direct route to α-trifluoromethyl alcohols from aldehydes and ketones. acs.orgorganic-chemistry.org
Table 2: Common Nucleophilic Trifluoromethylating Reagents and Activators
| Reagent | Activator/Base | Substrate Example |
| Trimethyl(trifluoromethyl)silane (TMSCF3) | Tetrabutylammonium fluoride (TBAF) | Aldehydes, Ketones wikipedia.orgacs.org |
| Fluoroform (HCF3) | Strong bases (e.g., potassium hexamethyldisilazide) | Aldehydes, Ketones acs.orgorganic-chemistry.org |
| 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | Cesium fluoride (CsF) | Non-enolizable ketones and aldehydes organic-chemistry.org |
Radical Trifluoromethylation Strategies
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which can then add to unsaturated systems like alkenes and arenes. The •CF3 radical is electrophilic in nature and highly reactive. wikipedia.org A variety of reagents can serve as sources for trifluoromethyl radicals under thermal, photochemical, or redox conditions. wikipedia.orgnih.gov
Common precursors for •CF3 generation include trifluoromethyl iodide (CF3I) and sodium trifluoromethanesulfinate (CF3SO2Na). wikipedia.orgmdpi.com Photoredox catalysis has emerged as a powerful tool for radical trifluoromethylation, allowing for the generation of •CF3 radicals under mild conditions using visible light. researchgate.net For instance, the photocatalytic trifluoromethylation of styrenes can be achieved using CF3I in the presence of a suitable photocatalyst. researchgate.net The hydrotrifluoromethylation of styrenes, which can be challenging due to polymerization side reactions, has also been successfully demonstrated using photoredox catalysis. acs.orgacs.org
Catalytic Trifluoromethylation Methods
Catalytic methods for trifluoromethylation offer advantages in terms of efficiency and selectivity. Both transition metal catalysis and photocatalysis have been extensively explored for this purpose.
Transition metal-catalyzed trifluoromethylation often involves the use of copper or palladium complexes. These methods can be applied to a variety of substrates, including aryl halides and vinyl sulfonates, to form carbon-CF3 bonds. nih.gov For example, palladium-catalyzed trifluoromethylation of vinyl triflates provides a direct route to trifluoromethylated alkenes. wikipedia.org
Photoredox catalysis, as mentioned in the previous section, has become a prominent strategy for catalytic trifluoromethylation. researchgate.net The use of visible light to initiate the reaction allows for mild reaction conditions and high functional group tolerance. researchgate.net For instance, the direct C-H trifluoromethylation of arenes and heteroarenes can be achieved using photocatalysis, providing a direct route to valuable trifluoromethylated compounds. acs.org
Construction of the 1-(Trifluoromethyl)vinyl Moiety
The formation of the 1-(trifluoromethyl)vinyl group is typically achieved through olefination reactions, where a carbonyl group is converted into a carbon-carbon double bond. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for this transformation.
Olefination Reactions (e.g., Wittig, Wittig-Horner, HWE reactions) Utilizing Trifluoroacetaldehyde or Related Precursors
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and a phosphine oxide. umass.edumnstate.edumnstate.eduudel.edulibretexts.org For the synthesis of 1-(trifluoromethyl)vinyl compounds, a key precursor is trifluoroacetaldehyde or a related trifluoromethylated carbonyl compound. A "reverse" Wittig coupling approach has been described where in-situ generated trifluoroacetaldehyde reacts with various benzylphosphonium ylides to yield aryl-3,3,3-trifluoropropenes. researchgate.net This method avoids the handling of the volatile and potentially challenging trifluoroacetaldehyde. researchgate.net
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions instead of phosphonium ylides. wikipedia.orgchem-station.comresearchgate.netorganic-chemistry.orgyoutube.com A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.orgchem-station.com The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org However, modifications such as the Still-Gennari protocol, which utilizes phosphonates with electron-withdrawing groups like trifluoromethyl, can lead to the preferential formation of (Z)-olefins. nrochemistry.com
Table 3: Key Olefination Reactions for 1-(Trifluoromethyl)vinyl Synthesis
| Reaction | Key Reagents | Product Type | Key Features |
| Wittig Reaction | Phosphorus ylide, Aldehyde/Ketone | Alkene | Versatile for C=C bond formation. umass.edumnstate.edumnstate.eduudel.edulibretexts.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion, Aldehyde/Ketone | (E)-Alkene (generally) | Water-soluble byproduct simplifies purification. wikipedia.orgchem-station.comresearchgate.netorganic-chemistry.orgyoutube.com |
| Still-Gennari Modification (of HWE) | Phosphonate with electron-withdrawing groups (e.g., trifluoroethyl), Aldehyde, KHMDS/18-crown-6 | (Z)-Alkene | Provides access to the less-favored (Z)-isomer. nrochemistry.com |
Hydro-trifluoromethylation of Terminal Alkynes
Hydro-trifluoromethylation of terminal alkynes represents a direct and atom-economical approach to access trifluoromethylated alkenes. This method involves the addition of a hydrogen atom and a trifluoromethyl group across the carbon-carbon triple bond of an alkyne. Various protocols have been developed, often utilizing radical-based methodologies. For instance, visible-light photoredox catalysis has been effectively employed to generate trifluoromethyl radicals from suitable precursors, which then add to the alkyne. The subsequent steps involve hydrogen atom abstraction to afford the desired product.
A general scheme for this transformation is as follows:
R-C≡CH + "CF3 source" + "H source" --(catalyst/conditions)--> R-C(CF3)=CH2
For the synthesis of a precursor to 3-[1-(trifluoromethyl)vinyl]benzaldehyde, one could envision the hydro-trifluoromethylation of 3-ethynylbenzaldehyde. However, the aldehyde functionality might require protection to be compatible with certain reaction conditions. A more viable strategy would involve the hydro-trifluoromethylation of a protected or precursor aromatic alkyne, such as 1-ethynyl-3-(dibromomethyl)benzene, followed by conversion of the dibromomethyl group to an aldehyde.
Key features of photoredox-mediated hydro-trifluoromethylation reactions are summarized in the table below.
| Catalyst | CF3 Source | H-Atom Source | Solvent | Temperature | Typical Yields (%) |
| Ru(bpy)3Cl2 | Umemoto's Reagent | Methanol | Acetonitrile | Room Temp. | Moderate to Good |
| Ir(ppy)3 | Togni's Reagent | Thiophenol derivative | DMF | Room Temp. | Good to Excellent |
This data is representative of hydro-trifluoromethylation reactions on various styrenyl and phenylacetylene derivatives and is intended to provide a general overview of the methodology's potential.
Decarboxylative Approaches to Trifluoromethylated Alkenes
Decarboxylative strategies offer another avenue for the formation of trifluoromethylated alkenes from readily available carboxylic acids. These methods typically involve the generation of a radical intermediate through the removal of carbon dioxide. For instance, the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids can be achieved through electro-oxidative methods or by using photoredox catalysis. nih.gov
An electrochemical approach, for example, can proceed under catalyst- and external oxidant-free conditions, offering a green and efficient pathway. nih.gov In the context of synthesizing the target molecule, a potential precursor would be (E)-3-(3-formylphenyl)acrylic acid. The decarboxylative trifluoromethylation of this substrate would directly yield this compound.
The general transformation can be depicted as:
Ar-CH=CH-COOH + "CF3 source" --(conditions)--> Ar-C(CF3)=CH2 + CO2 + H+
Below is a table summarizing typical conditions for decarboxylative trifluoromethylation.
| Method | CF3 Source | Catalyst/Mediator | Solvent | Key Features |
| Electrochemical | Langlois Reagent | Catalyst-free | CH3CN/H2O | High regioselectivity, good yields. nih.gov |
| Photoredox Catalysis | Togni's Reagent | Ru(bpy)3Cl2 | Acetonitrile | Mild reaction conditions. |
Cross-Coupling Methodologies for Vinyl Trifluoromethylation
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to construct C-C bonds. The trifluoromethylation of vinyl electrophiles, such as vinyl halides or vinyl sulfonates, is a viable strategy for creating the 1-(trifluoromethyl)vinyl moiety. Palladium-catalyzed reactions have been particularly successful in this regard. beilstein-journals.org
For the synthesis of this compound, a suitable precursor would be a compound bearing a vinyl halide or vinyl triflate at the 3-position of the benzaldehyde ring. For example, 3-(1-bromovinyl)benzaldehyde could be coupled with a trifluoromethyl source. The aldehyde group might need protection depending on the specific coupling conditions.
A representative cross-coupling reaction is shown below:
Ar-C(X)=CH2 + "CF3 source" --([Pd] catalyst, ligand)--> Ar-C(CF3)=CH2
(where X = Br, I, OTf)
The table below outlines key parameters for palladium-catalyzed vinyl trifluoromethylation.
| Palladium Precatalyst | Ligand | CF3 Source | Base/Additive | Solvent |
| Pd(dba)2 | tBuXPhos | TMSCF3 | KF | Toluene |
| [(allyl)PdCl]2 | Biaryl phosphine | TESCF3 | RbF | Dioxane |
These conditions are based on the trifluoromethylation of various vinyl sulfonates and may require optimization for specific substrates. beilstein-journals.org
Integration of the Benzaldehyde Framework
The introduction of the benzaldehyde functionality onto the aromatic ring can be achieved either by starting with a pre-functionalized benzene (B151609) derivative or by introducing the formyl group at a later stage in the synthesis.
Functionalization of Substituted Benzenes
A common strategy involves starting with a substituted benzene that already contains a group that can be readily converted to an aldehyde or a group that can direct the introduction of the 1-(trifluoromethyl)vinyl moiety. For example, 3-bromobenzaldehyde is a commercially available starting material. wikipedia.orgnih.gov The bromine atom can serve as a handle for a variety of cross-coupling reactions to introduce the desired vinyl group.
Alternatively, a precursor like 3-iodobenzaldehyde or 3-bromotoluene could be used. In the case of 3-bromotoluene, the methyl group would need to be oxidized to an aldehyde at a suitable point in the synthetic sequence.
Sequential Functionalization Strategies
In a sequential functionalization approach, a simpler benzene derivative is elaborated through a series of reactions to build up the desired substitution pattern. For instance, one could start with 1-bromo-3-iodobenzene. The more reactive iodine atom could be used to introduce the 1-(trifluoromethyl)vinyl group via a cross-coupling reaction. Subsequently, the bromine atom could be converted to the aldehyde functionality, for example, through a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Another sequential strategy could involve the use of directing groups to control the regioselectivity of C-H functionalization reactions on the benzene ring, allowing for the stepwise introduction of the vinyl and formyl groups. nih.govacs.org
Multi-Component Reaction Pathways for Direct Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and convergent approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not prominently reported, the development of such a process would be a significant synthetic advancement.
A hypothetical MCR could involve the reaction of a 1,3-disubstituted benzene derivative, a trifluoromethyl source, and a source for the vinyl and aldehyde functionalities. The development of such a reaction would likely rely on sophisticated catalyst design to control the chemo- and regioselectivity of the multiple bond-forming events.
Reactivity and Transformation of 3 1 Trifluoromethyl Vinyl Benzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde functional group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations to form imines.
Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation, Aldol (B89426) Reactions)
Nucleophilic addition is a fundamental reaction of aldehydes. While specific studies on 3-[1-(Trifluoromethyl)vinyl]benzaldehyde are not extensively documented, the general principles of these reactions are well-established.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. nih.govresearchgate.net The products are typically α,β-unsaturated compounds, formed after a dehydration step. nih.gov The reaction is a widely used method for carbon-carbon bond formation. researchgate.netresearchgate.net While various benzaldehydes are used in these reactions, specific examples utilizing this compound are not prominently reported in the literature. researchgate.netnih.gov
Table 1: General Scheme for Knoevenagel Condensation
| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product Type |
| Aldehyde (R-CHO) | Z-CH₂-Z' | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |
Z and Z' are electron-withdrawing groups.
Aldol Reactions: Aldehydes can undergo aldol additions and condensations. Research has been conducted on the aldol reaction of the related compound, 3-(trifluoromethyl)benzaldehyde, with hydroxyacetone, indicating the aldehyde group's susceptibility to such nucleophilic additions. google.com
Chemo- and Regioselective Oxidation and Reduction Reactions
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. The challenge in a molecule like this compound lies in achieving selectivity, preserving the vinyl group. Specific chemo- and regioselective oxidation or reduction studies on this compound are not widely available. However, general methods for the selective transformation of aromatic aldehydes are known. For instance, the reduction of aromatic acid chlorides to aldehydes can be achieved using various methods, though this is the reverse of the desired oxidation. google.com The oxidation of a vinyl group to an epoxide or its cleavage is also a possible reaction pathway for related vinyl benzaldehydes. nih.gov
Imine Formation and Subsequent Transformations
Aldehydes readily react with primary amines to form imines, also known as Schiff bases. mdpi.comresearchgate.net This condensation reaction is typically reversible and involves the elimination of a water molecule. mdpi.com The formation of imines from various benzaldehydes with amines is a common transformation. researchgate.netnih.govresearchgate.net
The resulting imines can be valuable intermediates for further synthesis. For example, trifluoromethylated imines can undergo transformations like catalytic enantioselective isomerization to produce optically active trifluoromethylated amines. While these transformations are documented for other trifluoromethyl imines, specific applications starting from this compound are not detailed in available literature.
Reactivity of the 1-(Trifluoromethyl)vinyl Moiety
The 1-(trifluoromethyl)vinyl group is an electron-deficient alkene due to the strong electron-withdrawing nature of the CF₃ group. This electronic property is a key determinant of its reactivity in cycloaddition and electrophilic addition reactions.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The electron-deficient double bond of α-(trifluoromethyl)styrenes can participate in various cycloaddition reactions. ccspublishing.org.cn These reactions are a powerful tool for constructing cyclic and heterocyclic systems containing a trifluoromethyl group.
[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions are effective for synthesizing five-membered heterocyclic rings. mdpi.comnih.govresearchgate.netresearchgate.net For instance, the reaction of styryl derivatives with 2,2,2-trifluorodiazoethane can yield 5-aryl-3-trifluoromethylpyrazoles through a one-pot cycloaddition–isomerization–oxidation sequence. nih.gov While this demonstrates the general reactivity of styrene-like structures in [3+2] cycloadditions, specific studies initiating from this compound are not explicitly detailed. The participation of other trifluoromethylated alkenes in [3+2] cycloadditions to form various heterocycles has also been explored. mdpi.comresearchgate.net
Table 2: General Scheme for [3+2] Cycloaddition
| Dipolarophile (Alkene) | 1,3-Dipole | Product |
| 5-membered Heterocycle |
Electrophilic Addition to the Vinyl Group
Electrophilic addition is a characteristic reaction of alkenes. For α-(trifluoromethyl)styrenes, the regioselectivity of this addition is influenced by the electronic effects of both the aromatic ring and the trifluoromethyl group. ucalgary.ca The CF₃ group deactivates the double bond towards electrophilic attack. acs.org Nevertheless, reactions can proceed, often leading to the formation of stable benzylic carbocation intermediates. ucalgary.ca Research on α-(trifluoromethyl)styrenes shows they can undergo electrophilic transformations, including dimerization under strongly acidic conditions to form indanes. nih.gov However, specific studies detailing the electrophilic addition of common reagents like halogens or protic acids to this compound are not extensively reported.
Influence of the Trifluoromethyl Group on Reactivity and Selectivity
The trifluoromethyl (CF3) group is a powerful modulator of chemical reactivity due to its unique electronic and steric properties. Its presence on the vinyl group of this compound has profound effects on the outcomes of chemical reactions.
The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of the fluorine atoms, which inductively pull electron density away from the carbon atom to which they are attached. This strong inductive effect (-I) deactivates the vinyl group towards electrophilic attack by reducing the electron density of the double bond. Conversely, it makes the β-carbon of the vinyl group more susceptible to nucleophilic attack. The electron-deficient nature of the trifluoromethyl radical also makes it well-suited to add selectively to electron-rich positions of arenes and heteroarenes princeton.edu.
The trifluoromethyl group is significantly bulkier than a hydrogen or a methyl group. This steric hindrance can play a critical role in directing the regioselectivity and stereoselectivity of reactions involving the vinyl group. For example, in radical additions, the attacking radical will preferentially approach the less hindered terminal carbon of the vinyl group, leading to the formation of a radical intermediate at the more substituted α-carbon. This steric effect is a key factor in the anti-Markovnikov selectivity observed in many radical additions to α-substituted alkenes. In some cases, steric hindrance can even lead to unexpected reaction outcomes, although the failure of steric hindrance has also been observed in certain SN2 reactions nih.gov. The bulky nature of reactants can also influence the reactivity in transition metal-catalyzed reactions, as seen in the palladium-catalyzed trifluoroethylation of aryl iodides where the bulky CF3CH2I group affects the reaction rate nih.gov.
The strong electron-withdrawing nature and steric bulk of the trifluoromethyl group also have a significant impact on the kinetics and thermodynamics of reactions. The deactivation of the double bond by the electron-withdrawing CF3 group generally leads to a decrease in the rate of electrophilic addition reactions. Conversely, it can accelerate nucleophilic attack on the double bond.
In the context of radical additions, the rate of addition of trifluoromethyl radicals to fluoro-substituted propenes has been studied, providing insight into the kinetics of such reactions rsc.org. A practical method for determining the rate constants for trifluoromethyl radical addition to various alkenes has also been established, which is crucial for understanding and predicting the kinetics of these processes rsc.orgresearchgate.net. Kinetic investigations of palladium-catalyzed C-H functionalization reactions of arenes with α-trifluoromethyl styrene derivatives have also been reported, highlighting the influence of the CF3 group on the reaction rates researchgate.net.
Transition Metal-Catalyzed Transformations
The vinyl group in this compound is a potential substrate for various transition metal-catalyzed reactions, most notably cross-coupling reactions that form new carbon-carbon bonds.
Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for forming substituted alkenes wikipedia.org. While there are no specific reports on the Heck reaction of this compound, related transformations suggest its feasibility. For instance, palladium-catalyzed Heck-type reactions of secondary trifluoromethylated alkyl bromides have been developed, which proceed via a radical pathway beilstein-journals.org. Furthermore, a palladium-catalyzed vinyltrifluoromethylation of aryl halides has been achieved through a decarboxylative cross-coupling with 2-(trifluoromethyl)acrylic acid, demonstrating the formation of a vinyl-CF3 moiety under palladium catalysis nih.govorganic-chemistry.org. The synthesis of 3-trifluoromethylated 1,3-butadienes has also been accomplished via a Pd(0)-catalyzed fluorinated Heck reaction researchgate.net. These examples indicate that the vinyl group in this compound could potentially couple with aryl or vinyl halides/triflates.
Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate youtube.comyoutube.comyoutube.com. The reaction of α-trifluoromethyl alkenyl triflates with arylboronic acids has been reported to proceed smoothly in a base-free manner to produce α-trifluoromethyl arylenes researchgate.net. This suggests that if this compound were converted to a vinyl halide or triflate, it could undergo Suzuki-Miyaura coupling. A palladium-catalyzed Suzuki-Miyaura reaction of fluorinated vinyl chlorides has been described as a method for synthesizing α- and α,β-trifluoromethylstyrenes researchgate.net. The development of general conditions for the Suzuki-Miyaura cross-coupling of primary alkyltrifluoroborates with aryl chlorides further expands the potential applications of this reaction nih.gov.
Below is a table summarizing the potential transition metal-catalyzed cross-coupling reactions for the vinyl group of this compound.
| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Potential Product |
|---|---|---|---|---|
| Heck Reaction | This compound | Aryl/Vinyl Halide or Triflate | Pd(0) catalyst, Base | 3-[1-(Trifluoromethyl)-2-(aryl/vinyl)vinyl]benzaldehyde |
| Suzuki-Miyaura Reaction | 3-[1-(Trifluoromethyl)vinyl]boronic acid/ester | Aryl/Vinyl Halide or Triflate | Pd(0) catalyst, Base | 3-[1-(Trifluoromethyl)-2-(aryl/vinyl)vinyl]benzaldehyde |
| Suzuki-Miyaura Reaction | 3-[1-(Trifluoromethyl)vinyl]halide/triflate | Aryl/Vinylboronic acid/ester | Pd(0) catalyst, Base | 3-[1-(Trifluoromethyl)-2-(aryl/vinyl)vinyl]benzaldehyde |
Hydrogenation and Hydrometalation Reactions
Hydrogenation:
The hydrogenation of this compound would be expected to proceed at two primary sites: the vinyl double bond and the aldehyde carbonyl group. The selective reduction of one group over the other would likely depend on the choice of catalyst and reaction conditions.
Chemoselective Hydrogenation of the Vinyl Group: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Wilkinson's catalyst (RhCl(PPh₃)₃) under mild hydrogen pressure would be anticipated to selectively reduce the carbon-carbon double bond, yielding 3-(1,1,1-trifluoroethyl)benzaldehyde. The electron-withdrawing nature of the trifluoromethyl group might influence the rate of this reaction.
Chemoselective Hydrogenation of the Aldehyde: The reduction of the aldehyde to a primary alcohol, yielding [3-[1-(trifluoromethyl)vinyl]phenyl]methanol, could be achieved using various chemoselective reducing agents. Catalytic transfer hydrogenation or specific heterogeneous catalysts could potentially favor the reduction of the carbonyl group.
Complete Hydrogenation: Simultaneous hydrogenation of both the vinyl and aldehyde functionalities would likely occur under more forcing conditions, such as higher hydrogen pressures and temperatures with catalysts like Raney nickel, to produce [3-(1,1,1-trifluoroethyl)phenyl]methanol.
Currently, there are no published data tables summarizing the specific catalysts, conditions, and yields for these transformations on this compound.
Hydrometalation:
Hydrometalation reactions, involving the addition of a metal-hydride bond across the vinyl double bond, would introduce a metal-containing functional group. This could serve as a precursor for further synthetic modifications.
Hydroboration-Oxidation: The reaction with borane reagents (e.g., BH₃·THF) followed by oxidative workup (e.g., H₂O₂, NaOH) would be expected to yield the corresponding alcohol. The regioselectivity of borane addition would be influenced by both steric and electronic factors of the trifluoromethylvinyl group, likely leading to the formation of 2-(3-formylphenyl)-1-(trifluoromethyl)ethanol.
Hydrosilylation: The addition of a silicon-hydride bond across the double bond, catalyzed by transition metals like platinum or rhodium, would result in the formation of a trifluoromethyl-substituted organosilane.
Detailed research findings and data tables for hydrometalation reactions of this compound are not present in the current body of scientific literature.
C-H Activation and Functionalization Strategies
The aromatic ring of this compound possesses several C-H bonds that could potentially be targeted for functionalization through C-H activation strategies. Transition metal-catalyzed reactions, often directed by a functional group, are a common approach. The aldehyde group could act as a directing group for ortho-C-H activation.
However, specific studies detailing C-H activation and functionalization strategies for this compound have not been reported. Research on related α-trifluoromethylstyrene derivatives has demonstrated the feasibility of palladium-catalyzed non-directed C-H functionalization of arenes. Such a reaction with this compound would likely lead to the formation of more complex substituted styrene derivatives.
Enantioselective Catalytic Transformations
The prochiral nature of the vinyl group and the aldehyde in this compound makes it a potential substrate for various enantioselective catalytic transformations to generate chiral products.
Enantioselective Hydrogenation: Asymmetric hydrogenation of the vinyl double bond using chiral transition metal catalysts (e.g., complexes of rhodium, ruthenium, or iridium with chiral phosphine ligands) could produce an enantioenriched version of 3-(1,1,1-trifluoroethyl)benzaldehyde.
Enantioselective Aldehyde Additions: The aldehyde functionality is a prime target for enantioselective additions of nucleophiles, such as organometallic reagents or in asymmetric aldol, Henry, or cyanation reactions, catalyzed by chiral catalysts.
Enantioselective Reactions of the Vinyl Group: The vinyl group could undergo enantioselective transformations such as asymmetric epoxidation, dihydroxylation, or conjugate additions.
While general methodologies for these enantioselective transformations are well-established for various aldehydes and vinylarenes, their specific application to this compound, including catalyst performance, yields, and enantioselectivities, has not been documented in peer-reviewed literature.
Applications As a Building Block in Complex Organic Synthesis
Synthesis of Novel Fluorinated Heterocyclic Compounds
The electron-withdrawing nature of the trifluoromethyl group renders the double bond in α-(trifluoromethyl)styrenes electron-deficient, making them excellent partners in various cycloaddition reactions for the synthesis of fluorinated heterocycles. nih.govresearchgate.net This reactivity is fundamental to creating five- and six-membered ring systems, which are prevalent motifs in pharmaceuticals and agrochemicals.
One of the primary applications is in [3+2] cycloaddition reactions. For instance, α-(trifluoromethyl)styrenes react with nitrile imines, which can be generated in situ, to form 3-trifluoromethyl-pyrazoles, a core structure in many bioactive compounds. nih.gov Similarly, their reaction with diazomethane derivatives can lead to the formation of trifluoromethyl-substituted pyrazolines. nih.gov The aldehyde group on the benzene (B151609) ring of 3-[1-(Trifluoromethyl)vinyl]benzaldehyde can be carried through these transformations, providing a handle for further functionalization of the resulting heterocyclic product.
In addition to nitrogen-containing heterocycles, this building block is useful for synthesizing sulfur-containing rings. The reaction of α-(trifluoromethyl)styrenes with thiocarbonyl ylides, generated in situ, can produce trifluoromethyl-substituted thiolanes via a [3+2] cycloaddition. nih.gov Furthermore, [4+2] cycloadditions, or Diels-Alder reactions, can be employed. Although the trifluoromethyl group can decrease the reactivity of the diene system in some contexts, it enhances the dienophilic nature of the vinyl group, allowing for the synthesis of fluorinated thiopyrans when reacted with suitable thiocarbonyl compounds. nih.gov
The table below summarizes representative cycloaddition reactions for the synthesis of fluorinated heterocycles using α-(trifluoromethyl)styrene analogues.
| Reaction Type | Reactant | Resulting Heterocycle | Reference |
| [3+2] Cycloaddition | Nitrile Imines | Trifluoromethyl-pyrazoles | nih.gov |
| [3+2] Cycloaddition | Diazomethane derivatives | Trifluoromethyl-pyrazolines | nih.gov |
| [3+2] Cycloaddition | Thiocarbonyl Ylides | Trifluoromethyl-thiolanes | nih.gov |
| [4+2] Cycloaddition | Thiocarbonyl Compounds | Trifluoromethyl-thiopyrans | nih.gov |
Construction of Diverse Organic Scaffolds with Defined Stereochemistry
The creation of chiral centers, particularly those bearing fluorine atoms or trifluoromethyl groups, is of significant interest in medicinal chemistry due to the profound effects on a molecule's conformational preference and biological activity. researchgate.net The vinyl group in this compound is a prochiral center, and its reactions can be guided by stereoselective catalysts to produce enantiomerically enriched products.
Asymmetric catalytic reactions targeting the double bond are a key strategy. For example, transition-metal-catalyzed asymmetric hydrogenation of α-(trifluoromethyl)styrenes can provide access to chiral compounds with a trifluoromethylated stereocenter. Similarly, asymmetric dihydroxylation or epoxidation can introduce new stereocenters with high fidelity. The development of chiral catalysts, including those based on transition metals like palladium, has been crucial for achieving high enantioselectivity in the fluorination and functionalization of alkenes. beilstein-journals.org
The trifluoromethyl group itself can direct the stereochemical outcome of reactions. In the synthesis of chiral homoallylic amines, for instance, the use of chiral catalysts allows for the highly stereoselective addition of allyl groups to imines. beilstein-journals.org While not a direct reaction of the vinyl group, the aldehyde of this compound could be converted to an imine, which then undergoes a stereoselective reaction, demonstrating the versatility of the starting material in complex chiral synthesis. The synthesis of vicinal trifluoromethyl primary amines has been achieved in a two-step process from α-(trifluoromethyl)styrenes, showcasing a pathway to chiral amine structures. researchgate.net
The following table outlines general stereoselective transformations applicable to the α-(trifluoromethyl)vinyl moiety.
| Reaction Type | Catalyst/Reagent | Product Type | Stereochemical Outcome |
| Asymmetric Hydrogenation | Chiral Transition Metal Catalyst | Chiral alkane | High enantioselectivity |
| Asymmetric Dihydroxylation | Chiral Osmium Catalyst | Chiral diol | High enantioselectivity |
| Asymmetric Epoxidation | Chiral Catalyst | Chiral epoxide | High enantioselectivity |
| Asymmetric Allylation (of derived imine) | Chiral BINOL-derived catalyst | Chiral homoallylic amine | High diastereo- and enantioselectivity |
Precursor for Analogues in Medicinal Chemistry (Focus on synthetic methodology, not biological activity or clinical data)
The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comnih.gov As such, this compound serves as a valuable precursor for the synthesis of complex molecules intended for biological screening. The synthetic methodologies focus on leveraging both the aldehyde and the activated vinyl group to build diverse molecular libraries.
The aldehyde functionality is a versatile handle for a multitude of chemical transformations. It can undergo:
Reductive amination to introduce a wide variety of amine functionalities.
Wittig or Horner-Wadsworth-Emmons reactions to extend carbon chains and create new double bonds.
Oxidation to a carboxylic acid, which can then be converted to amides, esters, or other acid derivatives.
Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
Simultaneously, the trifluoromethyl-activated vinyl group can be targeted for various modifications. For example, it can undergo nucleophilic addition reactions or be involved in transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for a modular approach to synthesis, where different functionalities can be introduced at either end of the molecule, leading to a large number of structural analogues from a single starting material. For example, the synthesis of β-trifluoromethyl primary amines from α-(trifluoromethyl)styrenes provides a route to novel amine-containing structures. researchgate.net
Role in Multi-Step Synthesis Sequences for Complex Molecules
In the context of total synthesis or the construction of complex molecular targets, a building block must offer reliable and predictable reactivity that can be integrated into a longer synthetic sequence. The distinct reactivity of the two functional groups in this compound allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains protected or unreactive under the chosen conditions.
A typical multi-step synthesis might involve an initial transformation of the highly reactive vinyl group. For instance, a cycloaddition reaction, as described in section 4.1, could be performed to construct a core heterocyclic scaffold. In subsequent steps, the aldehyde group, which was inert to the cycloaddition conditions, can then be elaborated. This approach allows for the late-stage functionalization of the molecule, which is highly advantageous for creating a library of related compounds for structure-activity relationship studies.
Alternatively, the aldehyde could be protected, for example as an acetal, allowing for a broader range of reactions to be performed on the vinyl group that might otherwise be incompatible with a free aldehyde. After the desired modifications to the vinyl moiety are complete, the aldehyde can be deprotected and used in further synthetic steps. The use of α-(trifluoromethyl)styrenes in transition metal-catalyzed reactions, including cycloadditions for the construction of complex cycloalkanes and cycloalkenes, highlights their importance as intermediates in longer synthetic pathways. nih.govresearchgate.net
The strategic application of this building block in multi-step synthesis enables the efficient assembly of complex, fluorinated molecules that would be difficult to access through other synthetic routes.
Theoretical and Mechanistic Investigations
Computational Studies on Molecular Structure and Conformation
There are no published computational studies detailing the molecular structure and conformation of 3-[1-(Trifluoromethyl)vinyl]benzaldehyde using methods such as Density Functional Theory (DFT) or ab initio calculations. Scientific databases and literature searches did not yield any theoretical investigations into its geometric parameters, conformational analysis, or vibrational frequencies.
Reaction Mechanism Elucidation
No studies elucidating the reaction mechanisms involving this compound are available in the current scientific literature. There is no information regarding transition state analysis, characterization of radical pathways, or kinetic studies related to the synthesis or reactivity of this specific compound.
Electronic Structure Analysis
An analysis of the electronic structure of this compound has not been reported. Information derived from methods such as Frontier Molecular Orbital (FMO) theory, which would describe the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is not available. Similarly, there are no published studies on its electron density topology or molecular electrostatic potential.
Derivatives and Analogs of 3 1 Trifluoromethyl Vinyl Benzaldehyde
Synthesis of Substituted 3-[1-(Trifluoromethyl)vinyl]benzaldehyde Derivatives
The synthesis of α-(trifluoromethyl)styrenes, which are direct structural analogs, provides a foundational methodology for accessing derivatives of this compound. These methods can be broadly categorized into the olefination of trifluoromethyl ketones or the trifluoromethylation of suitable precursors. nih.gov
One primary route involves the reaction of aryl trifluoromethyl ketones with olefination reagents. For instance, the Wittig reaction or Horner-Wadsworth-Emmons olefination can be employed to introduce the vinyl group. Starting with a substituted 3-acetylbenzaldehyde derivative, conversion to the corresponding trifluoromethyl ketone can be achieved through various trifluoromethylation protocols. beilstein-journals.orgorganic-chemistry.org Subsequent olefination would yield the desired substituted this compound.
Alternatively, α-(trifluoromethyl)styrenes can be synthesized through transition metal-catalyzed reactions. These methods offer a pathway to construct cycloalkanes and cycloalkenes that contain fluoro or trifluoromethyl groups. nih.gov Another approach involves the nucleophilic trifluoromethylation of esters using reagents like fluoroform (HCF3) in the presence of a strong base, which generates trifluoromethyl ketones that are precursors to the vinyl derivatives. beilstein-journals.orgnih.gov
The table below illustrates the synthesis of various substituted α-(trifluoromethyl)styrene analogs, which could be adapted for the synthesis of benzaldehyde derivatives.
| Substituent on Aromatic Ring | Reaction Type | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methyl | Hydroamination | 2-Pyridone, DBN | 85 | researchgate.net |
| 4-Methoxy | Hydroamination | 2-Pyridone, DBN | 88 | researchgate.net |
| 4-Chloro | Hydroamination | 2-Pyridone, DBN | 75 | researchgate.net |
| 4-Bromo | Hydroamination | 2-Pyridone, DBN | 72 | researchgate.net |
| 4-Nitro | Hydroamination | 2-Pyridone, DBN | 56 | researchgate.net |
| 3-Methyl | Hydroamination | 2-Pyridone, DBN | 82 | researchgate.net |
Reactivity Studies of Analogs with Varied Substituent Patterns
The reactivity of analogs is significantly influenced by the electronic nature of substituents on the aromatic ring and the inherent properties of the trifluoromethylvinyl group. The CF3 group is a potent electron-withdrawing group, which polarizes the vinyl double bond, making it susceptible to nucleophilic attack. nih.gov
Studies on α-(trifluoromethyl)styrenes show a rich reactivity profile, including:
Hydroarylation: The use of a promoter system featuring triflic acid and hexafluoroisopropanol enables the hydroarylation of α-(trifluoromethyl)styrenes, leading to the formation of trifluoromethylated all-carbon quaternary centers. acs.org
Hydroamination and Hydrothiolation: In the presence of an organic base catalyst like DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), α-(trifluoromethyl)styrenes undergo anti-Markovnikov addition of 2-pyridones or thiols to yield N- or S- substituted β-trifluoromethyl ethyl derivatives. researchgate.net The efficiency of these reactions is dependent on the electronic nature of the substituent on the aromatic ring.
Cycloaddition Reactions: Transition metal-catalyzed cycloadditions have been developed for these analogs, providing routes to complex cyclic structures containing trifluoromethyl groups. nih.gov
Sulfonation: A visible-light-induced reaction between α-trifluoromethylstyrenes and sodium sulfinates yields α-trifluoromethyl-β-sulfonyl tertiary alcohols, demonstrating the vinyl group's susceptibility to radical addition. acs.org
The electronic character of substituents on the aromatic ring modulates the reactivity of the vinyl group. Electron-donating groups (EDGs) on the phenyl ring generally increase the reaction rate and yield in hydroamination reactions, while strong electron-withdrawing groups (EWGs) tend to decrease them. researchgate.net This is consistent with a mechanism where the nucleophilic attack on the vinyl group is the rate-determining step; EDGs increase the electron density of the aromatic system, which can influence the transition state. Conversely, EWGs destabilize any developing positive charge on the benzylic carbon.
| Reaction Type | Substituent Type on Arene Ring | Observed Effect on Reactivity/Yield | Reference |
|---|---|---|---|
| Hydroamination with 2-pyridone | Electron-donating (e.g., -OCH3, -CH3) | Higher yields (85-88%) | researchgate.net |
| Hydroamination with 2-pyridone | Halogens (e.g., -Cl, -Br) | Moderate yields (72-75%) | researchgate.net |
| Hydroamination with 2-pyridone | Electron-withdrawing (e.g., -NO2) | Lower yield (56%) | researchgate.net |
| Hydroarylation | Various substituted arenes | Provides access to trifluoromethylated all-carbon quaternary centers | acs.org |
| Visible-light Sulfonation | Various substituted arenes | Formation of α-trifluoromethyl-β-sulfonyl tertiary alcohols | acs.org |
Development of Chiral Derivatives and Enantioselective Synthesis
The creation of chiral derivatives from the this compound scaffold can be approached by targeting either the aldehyde or the vinyl moiety through asymmetric synthesis.
A prominent strategy involves the enantioselective transformation of the aldehyde group. For example, asymmetric nucleophilic addition to the aldehyde can generate a chiral secondary alcohol. While not specific to the vinyl-substituted benzaldehyde, research on the enantioselective trifluoromethylation of aromatic aldehydes to produce chiral α-trifluoromethyl alcohols is highly relevant. researchgate.net These reactions often use cinchona alkaloid derivatives as catalysts. researchgate.net Similarly, the asymmetric Guerbet reaction, which couples secondary and primary alcohols using Noyori-type ruthenium catalysts, offers a pathway to chiral alcohols with high enantioselectivity (up to 99:1 er). liverpool.ac.uk
Another powerful technique is photoredox organocatalysis, which has been successfully applied to the enantioselective α-trifluoromethylation of aldehydes. This dual catalytic system uses a chiral imidazolidinone catalyst to form a nucleophilic enamine intermediate from the aldehyde, which then reacts with a trifluoromethyl radical generated by a photocatalyst. This method achieves excellent enantioselectivity (up to 99% ee) for a wide range of aldehydes. organic-chemistry.orgnih.govnih.gov The resulting chiral α-trifluoromethyl aldehyde can be further converted into other valuable building blocks like β-trifluoromethyl alcohols and amines without significant loss of enantiopurity. nih.gov
| Reaction Type | Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| α-Trifluoromethylation | Octanal | Ir(ppy)2(dtb-bpy)PF6 + trans-tert-butyl-methyl imidazolidinone | 99% | nih.gov |
| α-Trifluoromethylation | Cinnamaldehyde | Ir(ppy)2(dtb-bpy)PF6 + chiral imidazolidinone | 97% | organic-chemistry.org |
| α-Trifluoromethylation | Hydrocinnamaldehyde | Ir(ppy)2(dtb-bpy)PF6 + chiral imidazolidinone | 95% | organic-chemistry.org |
| Nucleophilic Trifluoromethylation | Aromatic Aldehydes | (IPr)CuF + Quinidine-derived salt | up to 81% | researchgate.net |
| Asymmetric Guerbet Reaction | Racemic secondary alcohols + primary alcohols | Ru(II)-diamine-diphosphine | up to 99:1 er | liverpool.ac.uk |
Fluorinated Analogs with Modified Vinyl or Aldehyde Moieties
Modification of the core structure can lead to a diverse range of fluorinated analogs with tailored properties. These modifications can involve altering the fluorinated substituent, the vinyl group, or the aldehyde functionality.
Modification of the Fluorinated Group: Instead of a trifluoromethyl group, other fluoroalkyl groups can be introduced. For instance, photoredox organocatalysis allows for the enantioselective α-perfluoroalkylation of aldehydes using various perfluoroalkyl halides, not just CF3I. nih.gov
Modification of the Vinyl and Aldehyde Groups: The aldehyde functionality is readily transformed into other groups. For example, reduction with sodium borohydride yields the corresponding primary alcohol. Reductive amination can convert the aldehyde into a primary or secondary amine, and oxidation provides the carboxylic acid. nih.gov The vinyl group can also be modified. For instance, hydrogenation can saturate the double bond. The synthesis of vinyl fluorides from ketones via the Shapiro fluorination reaction represents another class of related fluorinated analogs. organic-chemistry.org
Synthesis of Other Fluorinated Arenes: General methods for synthesizing fluoroarenes can be applied to create analogs. Copper-mediated fluorination of aryl boronic acids is a versatile method compatible with a wide range of functional groups, including vinyl substituents, to introduce a fluorine atom directly onto the aromatic ring. acs.orgacs.orgnih.gov This allows for the synthesis of analogs where the trifluoromethylvinyl group is accompanied by one or more fluorine atoms on the benzene (B151609) ring, further modulating the electronic properties of the molecule.
| Analog Type | Modification Site | Synthetic Method | Key Precursor | Reference |
|---|---|---|---|---|
| β-Trifluoromethyl Alcohol | Aldehyde | Reduction (e.g., with NaBH4) | α-Trifluoromethyl Aldehyde | nih.gov |
| β-Trifluoromethyl Amine | Aldehyde | Reductive Amination | α-Trifluoromethyl Aldehyde | nih.gov |
| Fluoroalkene | Vinyl Group | Shapiro Fluorination | Ketone | organic-chemistry.org |
| Ring-Fluorinated Arene | Aromatic Ring | Copper-mediated Fluorination | Aryl Boronic Acid | acs.org |
| Saturated Alkyl Chain | Vinyl Group | Hydrogenation | α-(Trifluoromethyl)styrene | acs.org |
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
Future research will likely prioritize the development of more efficient and environmentally benign methods for the synthesis of 3-[1-(trifluoromethyl)vinyl]benzaldehyde. Current approaches to similar trifluoromethylated vinyl arenes often rely on palladium-catalyzed reactions, such as the decarboxylative cross-coupling of aryl halides with 2-(trifluoromethyl)acrylic acid nih.gov. While effective, these methods can be improved in terms of atom economy and sustainability.
Key areas for future investigation include:
Catalyst Development: Exploring the use of more abundant and less toxic first-row transition metals, such as iron or copper, as catalysts for the vinyltrifluoromethylation step could offer a more sustainable alternative to palladium.
Green Solvents and Reagents: The use of greener solvents, or even aqueous conditions, for the synthesis would significantly reduce the environmental impact. Research into "on water" catalysis for reactions like hydroesterification of vinyl arenes has shown promise and could be adapted rsc.orgresearchgate.net.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| First-Row Transition Metal Catalysis | Lower cost, reduced toxicity | Ligand design, reaction optimization |
| "On Water" Synthesis | Reduced environmental impact, unique reactivity | Catalyst stability, substrate solubility |
| One-Pot Procedures | Increased efficiency, reduced waste | Tandem reaction design, catalyst compatibility |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The dual functionality of this compound presents a rich landscape for exploring novel reactivity. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the vinyl moiety, making it a good candidate for various transformations.
Future research could focus on:
Cycloaddition Reactions: Investigating the participation of the trifluoromethylvinyl group in [3+2] cycloaddition reactions, similar to studies on related compounds like trifluoromethyl-4-vinyl-benzene, could lead to the synthesis of novel trifluoromethylated heterocyclic compounds researchgate.netnih.govresearchgate.net.
Difunctionalization Reactions: The trifluoromethylated alkene is a prime candidate for difunctionalization reactions, allowing for the simultaneous introduction of two functional groups across the double bond, which could lead to complex molecular architectures nih.gov.
Tandem Reactions: The presence of both an aldehyde and a reactive alkene allows for the design of tandem reactions where both functional groups participate sequentially in a single synthetic operation. This could involve an initial reaction at the aldehyde followed by an intramolecular transformation involving the vinyl group.
Chemodivergent Reactions: Developing catalytic systems that can selectively target either the aldehyde or the vinyl group would enable chemodivergent synthesis, providing access to a wider range of derivatives from a single starting material nih.gov.
Integration into Flow Chemistry and Automated Synthesis Platforms
The application of modern synthesis technologies such as flow chemistry and automated platforms offers significant advantages for the synthesis and study of this compound. Flow chemistry is particularly well-suited for handling fluorinated compounds and can improve safety and reaction control beilstein-journals.orgsciencedaily.com.
Future avenues of research include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to improved yields, higher purity, and enhanced safety, especially if hazardous reagents are involved beilstein-journals.orgresearchgate.netvapourtec.com. Flow reactors offer excellent heat and mass transfer, which is beneficial for highly exothermic or fast reactions acs.org. The condensation of benzaldehyde derivatives with other reagents has been successfully demonstrated in flow systems beilstein-journals.org.
Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (catalysts, ligands, solvents, temperature) for both the synthesis and subsequent transformations of the target molecule. This high-throughput approach can accelerate the discovery of optimal reaction protocols sigmaaldrich.commt.commetoree.commit.eduwikipedia.org.
In-line Analysis: Integrating in-line analytical techniques, such as IR or NMR spectroscopy, into a flow setup would allow for real-time monitoring of reactions involving this compound, providing valuable kinetic and mechanistic data.
| Technology | Potential Benefits for this compound |
| Flow Chemistry | Improved safety, enhanced reaction control, scalability, potential for higher yields and purity. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization, accelerated discovery of new transformations. |
| In-line Analytics | Real-time reaction monitoring, collection of kinetic data, deeper mechanistic understanding. |
Expanding the Scope of Catalytic Transformations, including Asymmetric Variants
The development of novel catalytic transformations for this compound, particularly asymmetric variants, is a promising area for future research. This would allow for the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science.
Future research directions could include:
Asymmetric Hydrogenation/Reduction: Developing catalysts for the enantioselective reduction of the vinyl group or the aldehyde. While catalytic reduction of benzaldehyde derivatives is known, achieving high enantioselectivity in the presence of the trifluoromethylvinyl group would be a key challenge researchgate.netscirp.org.
Enantioselective C-C Bond Formation: Exploring enantioselective catalytic reactions involving the vinyl arene moiety, such as hydroformylation or hydroesterification, to introduce a new chiral center rsc.orgresearchgate.netchemistryviews.org. Palladium-catalyzed enantioselective C-H olefination is another promising avenue for creating axially chiral vinyl arenes rsc.org.
Directed C-H Functionalization: Utilizing the aldehyde as a directing group to achieve catalytic ortho C-H functionalization of the benzene (B151609) ring. Methods for the ortho C-H hydroxylation of benzaldehydes have been reported and could be adapted acs.org.
Advanced Spectroscopic and Computational Characterization for Deeper Mechanistic Understanding
A thorough understanding of the electronic properties and reactivity of this compound is crucial for the rational design of new reactions. Advanced spectroscopic and computational methods will be instrumental in achieving this.
Future research should focus on:
In-depth Spectroscopic Analysis: Detailed analysis of the compound using 1D and 2D NMR spectroscopy (¹H, ¹³C, ¹⁹F), as well as IR and mass spectrometry, to fully characterize its structure and electronic properties.
Computational Modeling (DFT): Employing Density Functional Theory (DFT) calculations to investigate the molecule's geometry, electronic structure, and reaction mechanisms. Computational studies have been successfully used to understand the reactivity of similar molecules, such as the effect of the trifluoromethyl group on the activation energy of cycloaddition reactions researchgate.netnih.govresearchgate.net. Such studies could predict the regioselectivity and stereoselectivity of new transformations.
Mechanistic Studies: Combining experimental techniques, such as kinetic analysis and isotopic labeling, with computational modeling to elucidate the mechanisms of novel reactions involving this compound.
| Technique | Application to this compound |
| NMR Spectroscopy | Elucidation of molecular structure and conformation. |
| DFT Calculations | Prediction of reactivity, regioselectivity, and reaction mechanisms. |
| Kinetic Analysis | Determination of reaction rates and orders to support proposed mechanisms. |
Q & A
Q. What are the common synthetic routes for 3-[1-(Trifluoromethyl)vinyl]benzaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via cross-coupling reactions or condensation of trifluoromethyl-substituted precursors with benzaldehyde derivatives. For example, analogous trifluoromethylbenzaldehyde derivatives are prepared using Suzuki-Miyaura coupling or Wittig reactions under inert atmospheres (e.g., argon) to stabilize reactive intermediates . Optimizing stoichiometry of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., NaOH in ethanol) is critical, as excess base can hydrolyze the aldehyde group . Yields often range from 40–70% depending on purity of starting materials.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : The vinyl proton adjacent to the trifluoromethyl group appears as a doublet (δ ~6.5–7.0 ppm), while the aldehyde proton resonates near δ 9.8–10.2 ppm. Trifluoromethyl carbons are observed at δ ~120–125 ppm in ¹³C NMR .
- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z ~250–260 (exact mass depends on isotopic pattern of fluorine) .
Q. How should researchers handle and store this compound to prevent degradation?
The compound is sensitive to moisture and light. Store under argon at ambient temperatures (20–25°C) in amber glass vials. Avoid prolonged exposure to air, as oxidation of the vinyl or aldehyde groups can occur, forming carboxylic acid derivatives .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?
The electron-withdrawing trifluoromethyl and aldehyde groups direct electrophilic substitution to the para position of the benzene ring. For nucleophilic attacks (e.g., Grignard reagents), steric hindrance from the vinyl group necessitates low-temperature reactions (−20°C to 0°C) to control selectivity . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
The CF₃ group enhances electrophilicity of the vinyl moiety, facilitating Heck or Sonogashira couplings. However, it can also deactivate the benzene ring toward further substitution. Use of bulky ligands (e.g., XPhos) improves catalytic efficiency in Pd-mediated reactions . Contrastingly, Suzuki-Miyaura coupling with boronic acids requires careful pH control (pH 7–9) to avoid deboronation .
Q. What are the stability limitations of this compound under acidic/basic conditions?
- Acidic conditions : Protonation of the aldehyde group can lead to dimerization or aldol condensation.
- Basic conditions : The aldehyde is susceptible to Cannizzaro disproportionation, forming carboxylic acid and alcohol byproducts. Stability tests show decomposition rates >50% after 24 hours in 1M NaOH .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR shifts or MS fragmentation patterns may arise from solvent effects or impurities. Cross-validate data using high-purity standards (≥98%) and reference databases (e.g., NIST Chemistry WebBook ). For example, deuterated DMSO vs. CDCl₃ can alter aldehyde proton shifts by ~0.3 ppm .
Applications in Academic Research
Q. What role does this compound play in medicinal chemistry studies?
It serves as a precursor for bioactive molecules, such as kinase inhibitors or GPCR modulators. For instance, trifluoromethyl-substituted benzaldehydes are key intermediates in synthesizing montelukast analogs (anti-inflammatory agents) . The CF₃ group enhances metabolic stability and membrane permeability in lead compounds .
Q. How is this compound utilized in materials science research?
The vinyl and aldehyde groups enable covalent functionalization of polymers or metal-organic frameworks (MOFs). For example, it can act as a crosslinker in fluorinated polymer matrices, improving thermal stability .
Methodological Recommendations
- Synthesis Optimization : Use Schlenk-line techniques for air-sensitive steps .
- Analytical Validation : Compare experimental IR/NMR data with computed spectra (e.g., Gaussian 16) to confirm structural assignments .
- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential aldehyde toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
